1-((2-Nitrophenyl)sulfonyl)indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-16(18)13-7-3-4-8-14(13)21(19,20)15-10-9-11-5-1-2-6-12(11)15/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZCYSLFLGOGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Nitrophenyl Sulfonyl Indoline and Congeneric Structures
Direct N-Sulfonylation Strategies for Indolines
The most straightforward approach to synthesizing 1-((2-nitrophenyl)sulfonyl)indoline involves the direct sulfonylation of the indoline (B122111) nitrogen. This can be accomplished through classical methods, base-mediated protocols, and more recently, enantioselective organocatalytic approaches.
Classical Approach using 2-Nitrophenylsulfonyl Chloride
The reaction of indoline with 2-nitrobenzenesulfonyl chloride is a fundamental method for preparing the title compound. This reaction typically proceeds by nucleophilic attack of the indoline nitrogen on the sulfonyl chloride. In a typical procedure, a solution of an amine in a suitable solvent is treated with 2-nitrobenzenesulfonyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. nanobioletters.com For instance, the synthesis of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) involves cooling a solution of the corresponding piperidine (B6355638) derivative in dichloromethane (B109758) (DCM) and adding triethylamine, followed by the addition of 2-nitrobenzene-sulfonyl chloride. nanobioletters.com
Base-Mediated N-Sulfonylation Protocols
The efficiency of N-sulfonylation is often enhanced by the use of a base. Various bases can be employed, with common choices including triethylamine, pyridine (B92270), and potassium carbonate. The base plays a crucial role in deprotonating the indoline nitrogen, thereby increasing its nucleophilicity, and in scavenging the HCl generated during the reaction. In a related synthesis, the reaction of resin-bound amines with 2-nitrobenzenesulfonyl chlorides is a key step in producing polymer-supported 2-nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides. researchgate.net Another example involves the synthesis of 1,2-diarylindolines from ortho-fluorinated methyl-arenes and N-aryl imines, which is mediated exclusively by potassium hexamethyldisilazide (KHMDS) as the base. nih.gov
Organocatalytic N-Sulfonylation for Enantioselective Synthesis
For the synthesis of chiral indolines, enantioselective methods are paramount. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in N-sulfonylation reactions. A notable example is the kinetic resolution of 2-substituted indolines using an atropisomeric 4-dimethylaminopyridine-N-oxide (4-DMAP-N-oxide) organocatalyst. unige.chglobalauthorid.comunige.chresearchgate.net This method allows for the resolution of racemic indolines with good to high selectivity factors. unige.ch The use of 2-isopropyl-4-nitrophenylsulfonyl chloride is reported to be critical for achieving stereodiscrimination in this system. unige.chrhhz.net The N-oxide catalysts are generally more efficient for sulfonylation compared to their non-oxidized amine counterparts. unige.ch
| Catalyst | Sulfonylating Agent | Base | Selectivity (s) | Ref |
| Atropisomeric 4-DMAP-N-oxide | 2-isopropyl-4-nitrophenylsulfonyl chloride | DIPEA | 2.6–19 | unige.chrhhz.net |
Construction of the Indoline Core via Cyclization Reactions
An alternative to direct sulfonylation is the construction of the indoline ring system from acyclic precursors, which can then be N-functionalized. This approach is particularly useful for creating highly substituted or complex indoline structures.
Oxidative Intramolecular Cyclization of 2-Vinylanilines
The intramolecular cyclization of 2-vinylanilines is a versatile method for synthesizing indolines. rsc.org This transformation can be promoted by various reagents and conditions, including electrochemical methods. organic-chemistry.org For instance, an electrochemical iodine-mediated process can be used to construct indoles from 2-vinylanilines. rsc.org In this reaction, the oxidation of iodide generates molecular iodine, which reacts with the double bond of the 2-vinylaniline. rsc.org Subsequent cyclization and deprotonation lead to the indoline or indole (B1671886) product. rsc.org
A plausible mechanism for the rhodium-catalyzed carbenylative amination of o-vinylanilines involves the initial generation of a rhodium carbenoid, which reacts with the o-vinylaniline to form an ammonium (B1175870) ylide. nih.gov This is followed by an intramolecular trapping of the ylide with the unactivated alkene. nih.govscispace.com
Oxidation–Intramolecular Cyclization–Elimination Sequences
More complex, multi-step sequences can also be employed to construct the indoline framework. These often involve an initial oxidation, followed by an intramolecular cyclization and a final elimination or rearrangement step. For example, a transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines can produce indolines through the cleavage of unactivated C(sp3)-H and N-H bonds. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination of picolinamide (B142947) (PA)-protected β-arylethylamine substrates provides an efficient route to indoline compounds under mild conditions. researchgate.net
C-H Functionalization for Sulfonylation at Specific Ring Positions
Direct C-H functionalization has emerged as a powerful and atom-economical approach for introducing sulfonyl groups onto the indoline scaffold, avoiding the need for pre-functionalized starting materials. acs.org
Copper-Catalyzed Direct C7-Sulfonylation of Indolines
An efficient method for the direct C7-sulfonylation of indolines has been developed utilizing a copper-catalyzed, chelation-assisted strategy. acs.orgsci-hub.se This approach employs readily available sulfonyl chlorides as the sulfonylation agents and proceeds under an air atmosphere. acs.orgsci-hub.se The reaction demonstrates broad substrate scope and good tolerance for various functional groups, providing a regioselective route to C7-functionalized indolines in moderate to good yields. acs.orgsci-hub.se
The optimized reaction conditions typically involve a copper catalyst, such as copper(II) acetate, a base like sodium carbonate, and a silver co-catalyst in a high-boiling solvent like hexafluoroisopropanol (HFIP). acs.orgsci-hub.se For example, the reaction of 1-(pyrimidin-2-yl)indoline with p-toluenesulfonyl chloride in the presence of Cu(OAc)₂·H₂O, Na₂CO₃, and Ag₂CO₃ in HFIP at 110 °C yields the C7-sulfonylated product in good yield. acs.org A gram-scale synthesis using this protocol has been demonstrated, highlighting its practical utility. acs.org
A plausible reaction mechanism involves the initial C-H activation of the indoline at the C7 position, facilitated by the directing group (e.g., pyrimidin-2-yl), to form a six-membered metallacycle intermediate with the copper catalyst. sci-hub.se Subsequently, a single-electron transfer (SET) from the copper(II) or silver(I) species to the sulfonyl chloride generates a sulfonyl radical. sci-hub.se This radical then reacts with the copper intermediate to form a copper(III) complex, which undergoes reductive elimination to yield the C7-sulfonylated indoline and regenerate a copper(I) species. sci-hub.se
Table 1: Copper-Catalyzed C7-Sulfonylation of Various Indolines acs.orgsci-hub.se
| Entry | Indoline Substrate | Sulfonyl Chloride | Product | Yield (%) |
| 1 | 1-(Pyrimidin-2-yl)indoline | p-Toluenesulfonyl chloride | 7-((4-Methylphenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline | 80 acs.org |
| 2 | 2-Methyl-1-(pyrimidin-2-yl)indoline | p-Toluenesulfonyl chloride | 2-Methyl-7-((4-methylphenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline | 74 acs.org |
| 3 | 5-Methoxy-1-(pyrimidin-2-yl)indoline | p-Toluenesulfonyl chloride | 5-Methoxy-7-((4-methylphenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline | 83 sci-hub.se |
| 4 | 5-Fluoro-1-(pyrimidin-2-yl)indoline | p-Toluenesulfonyl chloride | 5-Fluoro-7-((4-methylphenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline | 71 sci-hub.se |
| 5 | 1-(Pyrimidin-2-yl)indoline | 4-Nitrophenylsulfonyl chloride | 7-((4-Nitrophenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline | 22 sci-hub.se |
| 6 | 1-(Pyrimidin-2-yl)indoline | 4-Methoxyphenylsulfonyl chloride | 7-((4-Methoxyphenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline | 57 sci-hub.se |
| 7 | 1-(Pyrimidin-2-yl)indoline | 4-Bromophenylsulfonyl chloride | 7-((4-Bromophenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline | 64 sci-hub.se |
Radical-Mediated Sulfonylation Pathways (e.g., Sulfonyl Radical Involvement)
Radical-mediated pathways offer a versatile approach to the synthesis of sulfonylated indolines. Sulfonyl radicals, which are key intermediates in these reactions, can be generated from various precursors such as sulfonyl chlorides, sulfonyl hydrazides, and sodium sulfinates. researchgate.netnih.gov
One notable example is the copper-catalyzed C7-sulfonylation of indolines, where mechanistic studies suggest the involvement of a sulfonyl radical. sci-hub.sesci-hub.se The generation of this radical is proposed to occur through a single-electron transfer (SET) process from a metal catalyst to the sulfonyl chloride. sci-hub.se The use of radical scavengers in control experiments leads to a significant decrease in reaction efficiency, further supporting the involvement of a radical pathway. sci-hub.se
Another approach involves the photoredox-catalyzed generation of sulfonyl radicals from sulfonyl chlorides. nih.gov This method has been successfully applied to the sulfonylation of various heterocycles. nih.gov Additionally, radical cascade reactions initiated by the addition of sulfonyl radicals to unsaturated systems can lead to the formation of complex indoline structures. researchgate.net For instance, the dearomative introduction of fluorinated radicals, generated from their corresponding sulfinate salts, into indole derivatives allows for the diastereoselective synthesis of spirocyclic indolines. acs.org
Regioselectivity Control in Indoline Sulfonylation
Controlling the position of sulfonylation on the indoline ring is a critical aspect of synthetic design. The regioselectivity is often dictated by the reaction conditions and the directing group attached to the indoline nitrogen.
In the copper-catalyzed C7-sulfonylation, a chelating directing group, such as a pyrimidin-2-yl group, is crucial for achieving high regioselectivity at the C7 position. acs.orgsci-hub.se This directing group coordinates with the copper catalyst, bringing it in close proximity to the C7 C-H bond and facilitating its activation. sci-hub.se The use of a less effective directing group, like a pyridyl group, results in a significantly lower yield of the C7-sulfonylated product. sci-hub.se
In contrast, the sulfonylation of indoles (the unsaturated precursors to indolines) often occurs at the C2 or C3 position. For instance, palladium-catalyzed direct C-H sulfonylation of 1-(pyridin-2-yl)indoles with the insertion of sulfur dioxide occurs at the C2 position. nih.gov Similarly, iodine-mediated sulfonylation of indoles with sodium sulfinates typically yields 2-sulfonylated products. acs.org The choice of the starting material (indole vs. indoline) and the catalytic system are therefore key factors in controlling the regiochemical outcome of the sulfonylation reaction.
Strategic Incorporation of the 2-Nitrophenylsulfonyl Moiety in Multi-Step Syntheses
The 2-nitrophenylsulfonyl group is a valuable protecting and activating group in organic synthesis. Its incorporation into a multi-step synthesis requires careful planning to ensure compatibility with other reaction steps and to facilitate its eventual removal or transformation. openstax.orgyoutube.comnih.gov
The synthesis of complex molecules often involves a sequence of reactions where the order of steps is critical. openstax.org In the context of synthesizing substituted indolines, the introduction of the 2-nitrophenylsulfonyl group can be achieved by reacting the indoline with 2-nitrobenzenesulfonyl chloride. This sulfonamide can then serve as a handle for further functionalization or as a protecting group for the indoline nitrogen.
For example, in a multi-step synthesis, an indoline can be first protected with a 2-nitrophenylsulfonyl group. The resulting sulfonamide can then undergo various transformations at other positions of the indoline ring. Finally, the 2-nitrophenylsulfonyl group can be removed under specific conditions to yield the desired product. The ability to selectively introduce and remove this group makes it a versatile tool in the synthesis of complex indoline derivatives. youtube.comyoutube.com
Comparative Analysis of Synthetic Efficiencies and Atom Economy
When evaluating different synthetic methodologies, efficiency and atom economy are crucial considerations. bohrium.com Traditional methods for synthesizing sulfones often involve electrophilic substitution or oxidation of sulfides, which may require pre-functionalized substrates and are not always atom-economical. sci-hub.se
Transition-metal-catalyzed C-H functionalization reactions, such as the copper-catalyzed C7-sulfonylation of indolines, offer a more atom-economical alternative by avoiding the need for pre-functionalized starting materials. sci-hub.se These methods directly convert C-H bonds to C-S bonds, reducing the number of synthetic steps and waste generated. sci-hub.se
In contrast, radical-mediated reactions can sometimes be performed under metal-free conditions, which can be advantageous from an environmental perspective. researchgate.net For example, the use of visible light photoredox catalysis can provide a green and efficient way to generate sulfonyl radicals. nih.gov
Mechanistic Investigations of Chemical Transformations Involving 1 2 Nitrophenyl Sulfonyl Indoline
Elucidation of N-Sulfonylation Reaction Mechanisms
The formation of the N-S bond in 1-((2-nitrophenyl)sulfonyl)indoline is typically achieved through the reaction of indoline (B122111) with 2-nitrobenzenesulfonyl chloride. Mechanistic studies of the sulfonylation of amines, including amino acids and their derivatives, with arylsulfonyl chlorides have provided a foundational understanding of this process. Kinetic studies on the sulfonylation of various α-amino acids and dipeptides with 3-nitrobenzenesulfonyl chloride have been conducted in aqueous organic solvent systems. These investigations revealed that the reactions are significantly influenced by the basicity of the amino compound. researchgate.net
Computational modeling of the sulfonylation of α-amino acids and the dipeptide Gly-Gly has supported a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net The potential energy surfaces calculated for these reactions in the gas phase, with considerations for specific solvation of the nucleophiles, indicate that the reaction proceeds via an SN2 pathway. The most favorable reaction trajectory involves a near-axial nucleophilic attack on the sulfur atom of the sulfonyl chloride. researchgate.net These studies also suggest that partial desolvation of the amino acid precedes the formation of the activated complex. researchgate.net In the context of this compound synthesis, the nitrogen atom of indoline acts as the nucleophile, attacking the electrophilic sulfur center of 2-nitrobenzenesulfonyl chloride. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to deprotonate the indoline nitrogen, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. mdpi.com The presence of the ortho-nitro group on the phenylsulfonyl moiety makes the sulfur atom highly electrophilic, facilitating the nucleophilic attack.
Studies on the Mechanism of Directed C-H Sulfonylation
The selective functionalization of C-H bonds is a powerful tool in organic synthesis. For N-sulfonylated indolines, the sulfonyl group can act as a directing group, enabling the functionalization of specific C-H bonds within the indoline scaffold.
Role of Transition Metal Catalysis in C-H Activation
Transition metal catalysis is pivotal for the directed C-H activation and subsequent functionalization of N-sulfonylated indolines. rsc.orgnih.gov Copper-catalyzed reactions, in particular, have been effectively employed for the C-7 sulfonylation of indolines. sci-hub.se In these transformations, a plausible mechanism involves the initial coordination of the transition metal to a directing group on the indoline nitrogen. This is followed by C-H activation to form a metallacyclic intermediate. sci-hub.se For instance, in a copper-catalyzed C-7 sulfonylation, a six-membered metallacycle intermediate is proposed. sci-hub.se The catalyst not only facilitates the C-H bond cleavage but also participates in the subsequent bond-forming steps. The choice of the transition metal and its ligand system is critical in determining the efficiency and regioselectivity of the C-H functionalization. nih.gov
A proposed catalytic cycle for the copper-catalyzed C-7 sulfonylation of a 1-(pyrimidin-2-yl)indoline is depicted in the table below.
| Step | Description | Intermediate |
| 1 | C-H activation of 1-(pyrimidin-2-yl)indoline | Six-membered metallacycle intermediate A |
| 2 | Generation of a tosyl radical via single electron transfer (SET) from the Cu(II) or Ag(I) species to tosyl chloride | Ts• |
| 3 | Reaction of the tosyl radical with intermediate A | Cu(III) complex B |
| 4 | Reductive elimination from complex B | Cu(I) species C |
| 5 | Ligand dissociation to release the sulfonylated product | 7-((4-methylphenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline |
This proposed mechanism highlights the dual role of the copper catalyst in both C-H activation and facilitating the sulfonylation through a redox cycle. sci-hub.se
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is key to substantiating any proposed mechanism. In the context of directed C-H sulfonylation, metallacyclic species are crucial intermediates. sci-hub.se While often transient and challenging to isolate, their existence is supported by experimental observations and computational studies. For the copper-catalyzed C-7 sulfonylation of indolines, a six-membered metallacycle is proposed as a key intermediate that directs the functionalization to the C-7 position. sci-hub.se The reaction is believed to proceed through a single electron transfer (SET) mechanism, generating a sulfonyl radical which then reacts with the metallacycle. This leads to a high-valent metal intermediate, such as a Cu(III) species, which upon reductive elimination, furnishes the C-S bond and regenerates the active catalyst. sci-hub.se Radical trapping experiments, where the addition of a radical scavenger significantly inhibits the reaction, provide evidence for the involvement of radical intermediates. rsc.org
Investigation of Electron Transfer Processes
Electron transfer (ET) processes are fundamental to many chemical transformations, including those involving this compound. nih.gov The nitroaromatic system of the nosyl group can participate in photoinduced electron transfer reactions. conicet.gov.arnih.gov For instance, studies on the photoinduced intramolecular C-N coupling of 1-((2-nitrophenyl)sulfonyl)-1H-pyrazole-5-amines have shown that the reaction can proceed via an intramolecular ET pathway. conicet.gov.ar In these systems, the reaction of the substrate with a base can generate an anion, which can then undergo intramolecular electron transfer. conicet.gov.ar The feasibility of such a process suggests that under certain conditions, particularly photochemical, the 2-nitrophenylsulfonyl moiety in this compound can act as an electron acceptor, initiating subsequent chemical transformations. The formation of charge-separated species through intramolecular ET can lead to bond-forming or bond-breaking events that would not be accessible under thermal conditions. researchgate.net
Mechanistic Pathways of Intramolecular Rearrangements and Cyclizations
The this compound framework is primed for intramolecular reactions, where the nosyl group plays a dual role as both an activating group and a potential participant in the reaction. A prominent example of such a transformation is the Smiles rearrangement. bris.ac.ukorganic-chemistry.orgcdnsciencepub.com This intramolecular nucleophilic aromatic substitution involves the migration of the aryl group from the sulfonyl sulfur to another nucleophilic center within the same molecule. cdnsciencepub.com
In derivatives of this compound, a nucleophilic center can be generated, for example, by deprotonation of a suitable substituent. The electron-withdrawing nitro group on the migrating aryl ring is crucial for activating the ring towards nucleophilic attack. The reaction is believed to proceed through a spirocyclic Meisenheimer complex as an intermediate or transition state. cdnsciencepub.comnih.gov The stability of this intermediate influences the feasibility and rate of the rearrangement. Following the aryl migration, the sulfinate anion is eliminated, leading to the rearranged product.
Intramolecular cyclizations are another important class of reactions for derivatives of this compound. For instance, the intramolecular cyclization of 2-aryl indoles can be promoted by halogenating agents to afford fused indolines. nih.gov While not starting from this compound itself, these studies demonstrate the propensity of the indole (B1671886) nucleus to undergo such cyclizations. The nosyl group, by virtue of its strong electron-withdrawing nature, can influence the reactivity of the indoline ring and any appended nucleophiles, thereby modulating the course of intramolecular cyclization reactions. The high acidity of the proton on the nitrogen in nosyl-protected tryptamine (B22526) derivatives has been noted as a factor favoring cyclization. researchgate.net
Influence of Electronic and Steric Effects on Reaction Dynamics
The reactivity of this compound and its derivatives is significantly governed by a combination of electronic and steric factors.
The 2-nitrophenylsulfonyl (nosyl) group exerts a strong electron-withdrawing effect, which has several important consequences. Firstly, it increases the acidity of the N-H proton in the parent indoline, making it easier to deprotonate and subsequently functionalize at the nitrogen. researchgate.net Secondly, it deactivates the benzene (B151609) ring of the indoline moiety towards electrophilic aromatic substitution, while potentially activating it for nucleophilic attack under certain conditions. The ortho-position of the nitro group relative to the sulfonyl group has a pronounced effect on the reactivity of the sulfonyl group itself, making the sulfur atom more electrophilic. doubtnut.comvedantu.comquora.com This is in contrast to a para-nitro substituent, which would have a different electronic influence. In cyclization reactions, the electron-withdrawing nature of the nosyl group can reduce the nucleophilicity of the nitrogen atom, which can slow down certain intramolecular cyclization steps.
Steric effects also play a critical role in directing the outcome of reactions involving this compound. sigmaaldrich.com In directed C-H activation reactions, the steric accessibility of a particular C-H bond is often a determining factor for regioselectivity. sigmaaldrich.com The formation of a 5- or 6-membered metallacycle is generally favored, and the most sterically accessible C-H bond leading to such an intermediate will preferentially react. sigmaaldrich.com The bulkiness of the 2-nitrophenylsulfonyl group itself, as well as any other substituents on the indoline ring, can influence the approach of reagents and catalysts, thereby dictating the stereochemical and regiochemical outcome of the reaction. Computational studies have been employed to evaluate the impact of steric and electronic demands on reaction mechanisms and product distributions. nih.govacs.org
Below is a table summarizing the influence of electronic and steric effects on various reaction types involving this compound and related compounds.
| Reaction Type | Electronic Effects | Steric Effects |
| N-Sulfonylation | The electron-withdrawing nitro group increases the electrophilicity of the sulfonyl sulfur, facilitating nucleophilic attack by the indoline nitrogen. mdpi.com | The steric bulk around the indoline nitrogen or the sulfonyl chloride can hinder the reaction. |
| Directed C-H Sulfonylation | The directing group's electronic properties influence its coordinating ability with the metal catalyst. The nosyl group's electron-withdrawing nature can affect the reactivity of the metallacycle. | Steric hindrance around a C-H bond can prevent its activation. The geometry of the metallacyclic intermediate is crucial for regioselectivity. sigmaaldrich.com |
| Intramolecular Rearrangements (e.g., Smiles Rearrangement) | The nitro group is essential for activating the aryl ring towards intramolecular nucleophilic attack. cdnsciencepub.comnih.gov | The steric environment around the nucleophile and the migrating aryl ring can affect the formation of the spirocyclic intermediate. |
| Intramolecular Cyclizations | The electron-withdrawing nosyl group can decrease the nucleophilicity of appended nucleophiles, potentially slowing down the cyclization step. | The steric bulk of substituents can favor or disfavor certain cyclization pathways, influencing the size and conformation of the resulting ring. |
Computational Insights into Transition States and Reaction Energetics
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the characterization of transition states and the energetic landscapes of chemical transformations. nanobioletters.com While specific computational studies focused exclusively on this compound are not extensively documented in the reviewed literature, insights can be drawn from computational investigations of structurally related sulfonamides and indole derivatives. These studies provide a framework for understanding the likely electronic and structural factors governing the reactivity of the title compound.
Theoretical investigations into related systems, such as N-sulfonylated piperidines and tryptophans, have successfully employed DFT methods to analyze molecular geometries, frontier molecular orbitals (HOMO-LUMO), and reaction pathways. nanobioletters.comnih.gov For instance, in the computational analysis of a similar compound, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine the optimized molecular structure and electronic properties. nanobioletters.com Such studies often reveal that the presence of the electron-withdrawing nitro group significantly influences the electronic distribution and reactivity of the molecule. nanobioletters.com
The energetics of reaction pathways involving sulfonamides are frequently explored through the calculation of Gibbs free energies for reactants, transition states, and products. rsc.org Intrinsic Reaction Coordinate (IRC) analysis is a common technique used to confirm that a calculated transition state structure indeed connects the intended reactants and products on the potential energy surface. rsc.org These computational approaches allow for the determination of activation energies, which are critical for understanding reaction kinetics.
In the context of reactions involving the indoline core, computational studies have been instrumental in discerning between different plausible mechanistic pathways. For example, in the formation of indole derivatives, computational analysis can help to determine the more favorable reaction pathway by comparing the activation barriers of key steps, such as electrophilic attack or cyclization. mdpi.com
For a hypothetical reaction involving this compound, such as a nucleophilic substitution or a ring-opening reaction, computational modeling could provide the following key data points, which are often presented in research articles:
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | 15-25 kcal/mol |
| Reaction Energy (ΔG_rxn) | The overall change in Gibbs free energy from reactants to products. | -10 to -30 kcal/mol (for an exothermic reaction) |
| Key Bond Length in Transition State (e.g., C-N) | The length of a specific bond at the highest point of the reaction energy profile. | 1.8 - 2.2 Å (partially formed/broken bond) |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | ~4.2 eV nanobioletters.com |
The values presented in the table are illustrative and based on data from computational studies on analogous systems. nanobioletters.com The actual values for reactions involving this compound would require specific DFT calculations. These calculations would involve optimizing the geometries of the ground states of the reactants, locating the transition state structure for the rate-determining step, and calculating the corresponding energies. The insights gained from such studies are invaluable for rationalizing experimental observations and for the design of new synthetic methodologies.
Computational and Theoretical Studies of 1 2 Nitrophenyl Sulfonyl Indoline
Quantum Chemical Calculations and Electronic Structure Analysis
The electronic structure and properties of 1-((2-Nitrophenyl)sulfonyl)indoline would be theoretically investigated using various quantum chemical methods to understand its reactivity, stability, and molecular interactions.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its energetic properties. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be performed to determine its most stable conformation (optimized geometry). This process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides crucial insights into the spatial relationship between the indoline (B122111) and 2-nitrophenylsulfonyl moieties. Furthermore, these calculations would yield important energetic data, such as the total electronic energy and the heat of formation, which are fundamental to understanding the molecule's thermodynamic stability.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. For this compound, the analysis would likely show the HOMO localized on the electron-rich indoline ring system, while the LUMO would be expected to be centered on the electron-withdrawing 2-nitrophenylsulfonyl group. This distribution would indicate the potential for intramolecular charge transfer from the indoline part to the nitrophenyl part upon electronic excitation.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.3 |
| HOMO-LUMO Gap (ΔE) | 4.2 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. In the case of this compound, the MEP surface would likely reveal negative potentials around the oxygen atoms of the nitro and sulfonyl groups, indicating these as primary sites for electrophilic interactions. The hydrogen atoms of the indoline ring and the region around the nitrogen atom might show positive potentials, suggesting their susceptibility to nucleophilic attack.
Global and Local Reactivity Indices (e.g., Fukui Functions)
To quantify the reactivity of different atomic sites within this compound, global and local reactivity descriptors derived from DFT would be calculated. Global descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) provide a general measure of the molecule's reactivity. Local reactivity is described by Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. By analyzing the values of the Fukui functions at each atomic center, one could pinpoint the specific atoms within the indoline and nitrophenyl rings that are most likely to participate in chemical reactions, thus providing a more detailed picture of its chemical behavior.
Intramolecular and Intermolecular Interaction Studies
The structure and properties of this compound are also influenced by non-covalent interactions, both within the molecule and between neighboring molecules.
Analysis of Intramolecular Hydrogen Bonding Networks
The optimized geometry of this compound would be analyzed to identify any potential intramolecular hydrogen bonds. These are weak electrostatic interactions that can occur between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or carbon) and another nearby electronegative atom (like the oxygen atoms of the nitro or sulfonyl groups). The presence of such bonds can significantly influence the molecule's conformation, stability, and spectroscopic properties. For instance, a hydrogen bond between a C-H group on the indoline ring and an oxygen atom of the sulfonyl group could lead to a more planar and rigid molecular structure. The existence and strength of these interactions would be confirmed by analyzing the geometric parameters (bond distances and angles) and through techniques like Natural Bond Orbital (NBO) analysis.
Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis
Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses are powerful computational tools used to visualize and understand the nature of non-covalent interactions within a molecule and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, are crucial for understanding molecular conformation, crystal packing, and biological activity.
For this compound, an RDG analysis would typically be performed on the electron density obtained from Density Functional Theory (DFT) calculations. The analysis involves plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This plot reveals regions of different interaction types:
Strong Attractive Interactions (Hydrogen Bonds): These would appear as distinct spikes at negative values. In this compound, potential hydrogen bonds could exist between the oxygen atoms of the nitro and sulfonyl groups and nearby hydrogen atoms.
Weak van der Waals Interactions: These are characterized by values close to zero and are expected to be present throughout the aromatic rings and the indoline structure.
Strong Repulsive Interactions (Steric Clashes): These appear at positive values and would indicate regions of steric strain, for instance, between the bulky sulfonyl group and the indoline ring.
The NCI analysis provides a 3D visualization of these interactions as colored isosurfaces, where the color indicates the type and strength of the interaction, offering an intuitive picture of the bonding landscape.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. This analysis allows for the quantitative characterization of bonding interactions.
In the context of this compound, a QTAIM analysis would identify the bond critical points (BCPs) for all covalent bonds. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide insight into the nature of the bonds. For instance, the S-N bond and the bonds within the nitro group would be of particular interest to understand the electronic effects of these functional groups on the indoline scaffold. The analysis can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions, offering a detailed electronic picture of the molecule.
Hirshfeld Surface Analysis for Supramolecular Network Understanding
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in crystal structures. By mapping properties like normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify key interactions responsible for the supramolecular assembly.
For this compound, this analysis would reveal the dominant intermolecular contacts. It is expected that interactions involving the oxygen atoms of the nitro and sulfonyl groups (O···H contacts) would be significant contributors to the crystal packing, likely forming hydrogen bonds. Furthermore, π-π stacking interactions between the phenyl and indoline rings would also be anticipated, visualized as characteristic red and blue triangular patches on the surface mapped with the shape index. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions.
Vibrational and Electronic Spectroscopy Simulations
Theoretical Infrared (IR) Spectroscopy and Normal Mode Analysis
Theoretical IR spectroscopy, typically performed using DFT calculations, is a powerful method for predicting the vibrational frequencies of a molecule and assigning the bands observed in experimental IR spectra. A normal mode analysis provides a detailed description of the atomic motions associated with each vibrational frequency.
For this compound, the theoretical IR spectrum would show characteristic peaks for the functional groups present. Key vibrational modes would include:
Asymmetric and symmetric stretching of the nitro group (NO₂).
Asymmetric and symmetric stretching of the sulfonyl group (SO₂).
C-H stretching vibrations of the aromatic and indoline moieties.
N-H stretching if the indoline nitrogen is protonated.
S-N stretching vibration.
By comparing the calculated frequencies (often scaled to account for systematic errors in the calculations) with experimental data, a detailed and accurate assignment of the IR spectrum can be achieved.
Theoretical Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent DFT (TD-DFT)
Theoretical UV-Vis spectroscopy, calculated using Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra of molecules. This analysis provides information about the electronic transitions, including their energies and oscillator strengths.
For this compound, TD-DFT calculations would identify the key electronic transitions, which are likely to be π → π* transitions within the aromatic systems and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. The analysis would also involve examining the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the nature of the electronic excitations.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. These predictions are valuable for assigning experimental NMR spectra and can aid in structure elucidation.
For this compound, theoretical chemical shift calculations would provide predicted values for all hydrogen and carbon atoms in the molecule. Comparing these predicted shifts with experimental data would allow for an unambiguous assignment of the signals in the NMR spectra. Discrepancies between calculated and experimental shifts can sometimes provide insights into conformational dynamics or specific solvent effects not captured by the computational model.
Conformational Analysis and Stereochemical Considerations
The energetic landscape of a molecule describes the potential energy as a function of its geometry. For this compound, this landscape is characterized by various minima, corresponding to stable or metastable conformations, and transition states that represent the energy barriers between them.
Computational techniques are employed to explore this landscape and identify the most energetically favorable conformations. Geometry optimization calculations, typically using DFT methods, determine the lowest energy structure, referred to as the global minimum. academie-sciences.fr For molecules with flexible bonds, a potential energy surface (PES) scan can be performed by systematically changing a specific dihedral angle and calculating the energy at each step. This process maps out the rotational energy profile and identifies stable conformers (energy minima) and the barriers to their interconversion (energy maxima). nih.govnih.gov
In the case of N-arylsulfonylindoles and related structures, the most stable conformation is invariably non-planar. nanobioletters.comdartmouth.edu The steric repulsion between the ortho-nitro group on the phenyl ring and the fused ring system of the indoline moiety prevents a planar arrangement. nih.gov This forces the nitrophenylsulfonyl group to adopt a twisted orientation relative to the indoline plane. Studies on analogous compounds, such as 1-(2-nitrophenyl)pyrrole-2,5-dione, have computationally demonstrated that significant repulsion exists between the ortho-nitro group and adjacent atoms, leading to a high dihedral angle and defining the molecule's preferred low-energy state. nih.gov Therefore, the conformational preference of this compound is a direct consequence of minimizing these steric clashes, resulting in a well-defined, non-planar structure.
The non-planar nature of this compound is best described by its key dihedral angles. These angles define the rotation around the single bonds connecting the different fragments of the molecule. The most significant dihedral angles are those around the S-N bond and the C-S bond, which dictate the relative orientation of the indoline and nitrophenyl rings.
X-ray crystallography and DFT calculations on closely related N-(phenylsulfonyl)indole derivatives confirm a nearly perpendicular arrangement between the indole (B1671886) and phenylsulfonyl mean planes. dartmouth.edu This significant twist is a hallmark of this class of compounds. For instance, DFT geometry optimization of a similar molecule, 2-cyano-1-(phenylsulfonyl)indole, calculated the dihedral angle between the indole and phenylsulfonyl planes to be 82.5°. dartmouth.edu Studies on piperidine (B6355638) derivatives with a 2-nitrophenylsulfonyl group also conclude that the molecule adopts a non-planar structure where the nitrophenyl ring is perpendicular to the other molecular components. nanobioletters.com
The table below presents typical dihedral angles found in related N-arylsulfonylindole structures, illustrating the molecule's deviation from planarity. The atoms defining the angles are based on a standard numbering scheme for the this compound core.
| Dihedral Angle | Description | Typical Value (°) | Reference |
|---|---|---|---|
| C(Ar)-S-N-C(Indoline) | Rotation around the Sulfonamide S-N bond | ~60-90 | dartmouth.edu |
| C(ortho)-C(Ar)-S-N | Rotation around the Aryl C-S bond | ~75-85 | nih.gov |
| Indole Plane vs. Phenylsulfonyl Plane | Overall twist between the two main ring systems | ~75-89 | dartmouth.edu |
Note: The values are derived from computational and crystallographic data of closely related N-arylsulfonylindole derivatives and serve as representative examples.
Atropisomerism is a form of chirality that arises from hindered rotation around a single bond. acs.org In derivatives of this compound, the steric bulk around the aryl-sulfur and sulfur-nitrogen bonds can restrict free rotation, potentially leading to stable, separable atropisomers. The key stereogenic axis is the Ar–N(SO₂) bond. acs.org
Theoretical methods are crucial for predicting and quantifying atropisomerism. By performing computational scans of the potential energy surface along the rotational coordinate of the C-S or S-N bond, the energy barrier (ΔG‡) for interconversion between the atropisomers can be calculated. academie-sciences.fr This rotational barrier determines the stability of the atropisomers. They can be classified based on their half-life of interconversion (t₁/₂) at a given temperature:
Class 1: Low barrier (< 20 kcal/mol), rapidly interconverting at room temperature.
Class 2: Intermediate barrier (20-30 kcal/mol), separable but may interconvert at elevated temperatures.
Class 3: High barrier (> 30 kcal/mol), stereochemically robust and stable at room temperature.
While the parent compound may exhibit rapid rotation (Class 1), the introduction of additional bulky substituents, particularly at the ortho position of the phenyl ring or on the indoline ring, can significantly increase the rotational barrier. nih.gov For example, theoretical studies on N-sulfonyl derivatives of 5H-dibenzo[b,d]azepin-7(6H)-one showed that while an N-tosyl derivative was inseparable, the addition of a methyl group created stable atropisomers with a calculated rotational barrier of 127.5 kJ/mol (approx. 30.5 kcal/mol). acs.org
The table below shows examples of calculated rotational barriers for related atropisomeric compounds, demonstrating how structure influences stereochemical stability.
| Compound Type | Stereogenic Axis | Calculated Rotational Barrier (kcal/mol) | Atropisomer Class | Reference |
|---|---|---|---|---|
| Indole-Phthalonitrile Derivative | Aryl-Aryl C-C | 16.0 | Class 1 | academie-sciences.fr |
| N-Sulfonyl Dibenzo[b,d]azepinone (4-Me substituted) | Aryl-N(SO₂) | ~30.5 - 31.4 | Class 3 | acs.org |
| N-Aryl Sulfonamide (ortho-tert-butyl substituted) | Aryl-N(SO₂) | Low (unspecified) | Class 1 | nih.gov |
These theoretical approaches are invaluable in medicinal chemistry, as different atropisomers can have vastly different biological activities. nih.govresearchgate.net Computational modeling allows for the rational design of derivatives of this compound that could be locked into a specific, biologically active conformation.
Spectroscopic Characterization Methodologies in Research on 1 2 Nitrophenyl Sulfonyl Indoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within 1-((2-Nitrophenyl)sulfonyl)indoline.
In the ¹H NMR spectrum of the closely related compound, 1-((4-chloro-3-nitrophenyl)sulfonyl)indoline, the protons of the indoline (B122111) moiety exhibit characteristic signals. acgpubs.org The methylene (B1212753) protons adjacent to the nitrogen and the aromatic ring typically appear as triplets. For instance, in this analogue, the protons of the methylene group at position 2 of the indoline ring resonate as a triplet at approximately 3.54 ppm, while the methylene protons at position 3 show a triplet at around 3.01 ppm. acgpubs.org The aromatic protons of the indoline and the nitrophenylsulfonyl group appear in the downfield region, typically between 6.55 and 8.62 ppm, with their multiplicity and coupling constants providing valuable information about their substitution pattern. acgpubs.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. For 1-((4-chloro-3-nitrophenyl)sulfonyl)indoline, the carbon signals for the indoline ring and the nitrophenylsulfonyl group are observed across a wide chemical shift range. acgpubs.org The carbons of the methylene groups in the indoline ring appear in the aliphatic region, for example at 26.6 and 42.9 ppm. acgpubs.org The aromatic carbons, on the other hand, resonate in the downfield region, typically from 113.5 to 147.8 ppm, with the carbons attached to the electron-withdrawing nitro and sulfonyl groups appearing at the lower end of this range. acgpubs.org
For a comprehensive understanding, the expected NMR data for this compound can be compared with known data from similar structures.
Table 1: Representative ¹H NMR Data for this compound Analogues
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|
| 1-((4-chloro-3-nitrophenyl)sulfonyl)indoline | CDCl₃ | 8.62 (d, J = 8.0 Hz, 1H), 8.24 (dd, 1H), 7.98 (d, 1H), 7.02-6.55 (m, 4H), 3.54 (t, J = 4.0 Hz, 2H), 3.01 (t, J = 4.0 Hz, 2H) | acgpubs.org |
Table 2: Representative ¹³C NMR Data for this compound Analogues
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1-((4-chloro-3-nitrophenyl)sulfonyl)indoline | CDCl₃ | 147.8, 143.0, 138.6, 134.9, 130.1, 129.9, 127.6, 126.8, 125.3, 124.6, 120.5, 113.5, 42.9, 26.6 | acgpubs.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the key functional groups include the aromatic rings, the nitro group (NO₂), and the sulfonyl group (SO₂).
The characteristic absorption bands for the nitro group are typically observed in two regions: the asymmetric stretching vibration around 1500-1560 cm⁻¹ and the symmetric stretching vibration between 1300-1370 cm⁻¹. acgpubs.org The sulfonyl group exhibits strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are generally found in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. acgpubs.org The presence of aromatic C-H and C=C stretching vibrations would also be evident in the spectrum. The characterization of related sulfonamide derivatives confirms these expected absorption regions. acgpubs.org
Table 3: Characteristic FT-IR Absorption Bands for this compound and Analogues
| Functional Group | Expected Absorption Range (cm⁻¹) | Example from Analogue (1-((4-chloro-3-nitrophenyl)sulfonyl)indoline) | Reference |
|---|---|---|---|
| Nitro (NO₂) Asymmetric Stretch | 1500-1560 | 1435 | acgpubs.org |
| Nitro (NO₂) Symmetric Stretch | 1300-1370 | - | |
| Sulfonyl (SO₂) Asymmetric Stretch | 1300-1350 | 1352 | acgpubs.org |
| Sulfonyl (SO₂) Symmetric Stretch | 1140-1160 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and providing clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
For this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected in the mass spectrum, confirming its molecular weight. For instance, the calculated mass-to-charge ratio (m/z) for the protonated form of a related compound, 1-((4-chloro-3-nitrophenyl)sulfonyl)indoline, is 416 [M+2]. acgpubs.org The fragmentation pattern would likely involve the cleavage of the sulfonamide bond and fragmentation of the indoline and nitrophenyl rings, providing further structural confirmation.
Table 4: Mass Spectrometry Data for Related Sulfonamide Derivatives
| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z | Reference |
|---|---|---|---|---|
| 1-((4-chloro-3-nitrophenyl)sulfonyl)indoline | ESI-MS | 416 [M+2] | 416 | acgpubs.org |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Table 5: Crystallographic Data for Representative Indole (B1671886) Sulfonyl Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 3-(2-nitro-phenyl)-1-(1-phenyl-sulfonyl-1H-indol-3-yl)propan-1-one | Monoclinic | P2₁/n | Phenyl and benzene (B151609) rings subtend dihedral angles of 78.18 (10)° and 30.18 (9)° with the indole ring. | nih.gov |
| 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole | Orthorhombic | Pbca | Sulfonyl-bound phenyl ring is almost orthogonal to the indole ring system (dihedral angle of 88.33 (10)°). | iucr.org |
Synthetic Transformations and Derivatization Strategies for 1 2 Nitrophenyl Sulfonyl Indoline
Chemical Modifications of the Indoline (B122111) Ring System
The indoline ring system of 1-((2-nitrophenyl)sulfonyl)indoline is amenable to various chemical modifications, allowing for the introduction of diverse functional groups and the construction of fused ring systems.
One key transformation is the direct functionalization of the indoline core. For instance, copper-catalyzed direct sulfonylation of indolines with arylsulfonyl chlorides has been achieved, demonstrating the possibility of introducing additional sulfonyl groups at the C7 position. sci-hub.se This method offers a regioselective approach to further functionalize the indoline scaffold. sci-hub.se
Furthermore, the indoline ring can participate in cycloaddition reactions to construct polycyclic fused indoline frameworks. polimi.it For example, Zn(II)-catalyzed divergent synthesis through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes has been reported to generate tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. polimi.it The specific outcome of these reactions can be controlled by the nature and type of substituents on the substrates. polimi.it
Intramolecular Heck cyclization of N-allyl-o-halo-anilines represents another strategy to afford indoline derivatives. ekb.eg This method provides an efficient route to cyclize and form the indoline ring under mild conditions. ekb.eg Additionally, the conversion of 2-alkenylanilines into indoles, which can subsequently be reduced to indolines, is a straightforward approach due to the wide availability of starting materials. mdpi.com
The reactivity of the indoline nitrogen also allows for various substitutions. For example, N-alkylation can be readily achieved. The resulting N-substituted indolines can then undergo further transformations.
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| C7 Sulfonylation | Arylsulfonyl chlorides, Cu catalyst, air atmosphere sci-hub.se | C7-sulfonylated indolines sci-hub.se |
| [3+2] and [4+2] Cycloaddition | 1,2-Diaza-1,3-dienes, Zn(II) catalyst polimi.it | Polycyclic fused indolines polimi.it |
| Intramolecular Heck Cyclization | N-allyl-o-halo-anilines, Pd catalyst ekb.eg | Indoline derivatives ekb.eg |
| From 2-Alkenylanilines | Oxidation-intramolecular cyclization-elimination sequence mdpi.com | Indole (B1671886) derivatives (precursors to indolines) mdpi.com |
Reactions Involving the Sulfonyl Group and Its Cleavage
The sulfonyl group in this compound is a key functional handle that can be involved in various reactions, including its cleavage to deprotect the indoline nitrogen.
The N-S bond of the sulfonamide can be cleaved under specific conditions. For instance, reactions of tertiary sulfonamides with thermally generated benzynes can lead to the cleavage of the N-S bond and the formation of saturated heterocycles like indolines. nih.gov This process can be accompanied by either sulfonyl transfer or desulfonylation. nih.gov
The sulfonyl group itself can be modified. For example, the nitro group on the phenylsulfonyl ring enhances the electron-withdrawing effects, which can influence the reactivity of the entire molecule.
The primary purpose of the 2-nitrophenylsulfonyl group is often as a protecting group for the indoline nitrogen. Its removal is a crucial step in many synthetic sequences. This deprotection can be achieved through various reductive methods that selectively cleave the N-S bond without affecting other functional groups in the molecule.
Transformations at the Nitrophenyl Moiety
The nitrophenyl moiety of this compound offers a reactive site for various transformations, most notably the reduction of the nitro group.
The reduction of the nitro group to an amino group is a common and highly useful transformation. This can be accomplished using various reducing agents, such as Fe powder in acetic acid or catalytic hydrogenation. conicet.gov.ar The resulting 1-((2-aminophenyl)sulfonyl)indoline is a key intermediate for further derivatization.
For example, intramolecular C-N bond formation can be induced from 1-((2-aminophenyl)sulfonyl)-1H-pyrazole-5-ol derivatives to synthesize complex heterocyclic systems. conicet.gov.ar Photoinduced intramolecular C-N coupling of 1-((2-halophenyl)sulfonyl)-1H-benzo[d]imidazol-2-amines has also been demonstrated to yield cyclized products. conicet.gov.ar
The electron-withdrawing nature of the nitro group also influences the chemical properties of the entire molecule, affecting its reactivity in various reactions. ontosight.ai
| Transformation | Reagents and Conditions | Product | Subsequent Reactions |
|---|---|---|---|
| Nitro Group Reduction | Fe/AcOH or catalytic hydrogenation conicet.gov.ar | 1-((2-Aminophenyl)sulfonyl)indoline | Intramolecular cyclizations conicet.gov.ar |
| Photoinduced C-N Coupling | Visible light (for halo-substituted precursors) conicet.gov.ar | Cyclized benzothiadiazine derivatives conicet.gov.ar | - |
Utilization as a Versatile Building Block in Complex Molecule Synthesis
This compound and its derivatives are valuable building blocks in the synthesis of complex molecules, particularly those with a core indoline or indole structure. nih.gov The ability to selectively modify the indoline ring, the sulfonyl group, and the nitrophenyl moiety allows for a modular approach to constructing intricate molecular architectures.
Indole derivatives, which can be accessed from indolines, are ubiquitous in natural products and pharmaceuticals. nih.gov The strategic use of the 2-nitrophenylsulfonyl protecting group allows for the manipulation of other parts of the molecule before its removal to unveil the indole or indoline core.
For instance, the synthesis of indolylarylsulfones, a class of potent HIV-1 inhibitors, often involves the use of protected indole precursors. nih.gov The introduction of various substituents on the indole ring or the arylsulfone moiety can be achieved while the indoline nitrogen is protected. nih.gov
Furthermore, the reductive cyclization of related compounds like ethyl 2-(1-((2-nitrophenyl)sulfonyl)-1H-pyrrol-2-yl)-2-oxoacetate demonstrates the utility of the (2-nitrophenyl)sulfonyl group in directing the formation of complex tricyclic systems. chim.it
Rational Design Principles for Advanced this compound Derivatives
The rational design of advanced derivatives of this compound is guided by the desired properties of the target molecule. This involves considering the electronic and steric effects of substituents on all three components of the scaffold.
For example, in the design of bioactive molecules, modifications are often made to optimize interactions with a specific biological target. This can involve introducing hydrogen bond donors or acceptors, lipophilic groups, or conformationally rigid elements. The introduction of various sulfonamide groups linked by an alkyl diamine chain has been explored to improve the safety profiles of indolylarylsulfones. nih.gov
Computational methods, such as molecular docking, can be employed to predict the binding modes of designed derivatives and guide the selection of substituents. nih.gov The design process also considers synthetic feasibility, ensuring that the target molecules can be accessed through efficient and reliable chemical reactions.
The principles of bioisosteric replacement can also be applied, where a functional group is replaced by another with similar physical or chemical properties to modulate the compound's activity or pharmacokinetic profile.
Advanced Research Directions and Future Perspectives for 1 2 Nitrophenyl Sulfonyl Indoline
Development of Highly Selective and Sustainable Synthetic Routes
The synthesis of indoline (B122111) derivatives has been a subject of extensive research, with numerous methods developed to construct this heterocyclic core. organic-chemistry.orgmdpi.com Traditional methods often involve multi-step procedures that may lack atom economy and generate significant waste. Future research will likely focus on the development of highly selective and sustainable synthetic routes to 1-((2-nitrophenyl)sulfonyl)indoline and its analogs.
Key areas of development include:
Catalytic C-H Activation/Amination: Palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives has proven effective for synthesizing substituted indolines. organic-chemistry.org Future work could explore more sustainable and cost-effective catalysts, such as those based on copper, to achieve similar transformations. nih.gov The use of directing groups that can be easily installed and removed under mild conditions will also be crucial. organic-chemistry.org
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or bio-based solvents, and the reduction of hazardous reagents are central to sustainable synthesis. researchgate.net Research into catalytic systems that operate efficiently in these green media will be a significant step forward.
One-Pot Syntheses: Designing multi-component reactions where this compound can be assembled in a single synthetic operation from simple precursors would greatly enhance efficiency and reduce waste. researchgate.net
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Catalyst/Reagent | Advantages | Challenges |
| Palladium-Catalyzed C-H Amination | Pd(II) complexes | High efficiency, good functional group tolerance organic-chemistry.org | Cost of palladium, potential for metal contamination |
| Copper-Catalyzed Cyclization | Copper salts | Lower cost than palladium, good for certain substrates nih.gov | May require specific ligands and oxidants nih.gov |
| Metal-Free Oxidative Cyclization | Iodine, hypervalent iodine reagents | Avoids transition metals | May require stoichiometric oxidants |
| One-Pot Multi-Component Reactions | Various catalysts | High efficiency, reduced waste | Optimization of reaction conditions can be complex |
Integration with Automated Synthesis and High-Throughput Experimentation
The exploration of the chemical space around the this compound scaffold can be significantly accelerated through the integration of automated synthesis and high-throughput experimentation (HTE). These technologies allow for the rapid synthesis and screening of large libraries of compounds, facilitating the discovery of new reactivities and properties.
Future research in this area will involve:
Flow Chemistry: The use of microreactors in continuous flow systems can offer precise control over reaction parameters, leading to improved yields and selectivity. This is particularly advantageous for reactions that are difficult to control in batch processes.
Robotic Synthesis Platforms: Automated platforms can perform multiple reactions in parallel, dramatically increasing the rate of compound synthesis.
High-Throughput Screening (HTS): HTS assays can be developed to rapidly evaluate the biological activity or material properties of the synthesized indoline derivatives. acs.org This allows for the efficient identification of lead compounds for further development. acs.org
Refined Computational Models for Predictive Chemistry and Virtual Screening
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nanobioletters.com For this compound, refined computational models can provide valuable insights into its properties and potential applications.
Key research directions include:
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution and the nature of chemical bonds within the molecule, providing a deeper understanding of its reactivity. nanobioletters.com
Density Functional Theory (DFT) Calculations: DFT can be employed to predict molecular geometries, electronic properties such as the HOMO-LUMO gap, and spectroscopic data. nanobioletters.com These predictions can guide experimental work and aid in the interpretation of results.
Virtual Screening: Ligand-based and structure-based virtual screening techniques can be used to identify potential biological targets for this compound and its derivatives. nih.govmdpi.com This involves docking the small molecule into the binding sites of various proteins to predict binding affinities. mdpi.comfrontiersin.org Machine learning and deep learning methods are increasingly being used to improve the accuracy of these predictions. mdpi.comchemrxiv.org
Exploration of Novel Reactivities and Catalytic Systems
The this compound scaffold possesses multiple reactive sites that can be exploited for further functionalization. The nitro group, the sulfonyl group, and the indoline ring itself are all amenable to chemical modification.
Future research will focus on:
Functionalization of the Indoline Ring: The development of new catalytic systems for the selective C-H functionalization of the indoline ring will allow for the introduction of a wide range of substituents. For instance, copper-catalyzed sulfonylation at the C7 position of indolines has been reported. sci-hub.se
Transformations of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further derivatized. This opens up possibilities for creating a diverse array of new compounds with different electronic and steric properties.
Cleavage of the Sulfonyl Group: The 2-nitrophenylsulfonyl group is known to be a removable protecting group for amines. researchgate.net Investigating new and milder conditions for its cleavage will enhance the synthetic utility of this compound as an intermediate.
Potential for Material Science Applications of Indoline-Sulfonamide Hybrids
The combination of the indoline and sulfonamide moieties in a single molecule creates a unique "hybrid" structure with potential applications in material science. tandfonline.comresearchgate.net Indole (B1671886) and its derivatives are known to exhibit interesting photophysical properties and have been incorporated into various functional materials. mdpi.com Sulfonamides are also important functional groups in materials chemistry. rsc.org
Potential areas of exploration include:
Organic Electronics: The electronic properties of indoline-sulfonamide hybrids could be tuned by modifying the substituents on both the indoline and the phenylsulfonyl moieties. This could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Fluorescent Probes: The inherent fluorescence of some indole derivatives can be modulated by the presence of the nitrophenylsulfonyl group. mdpi.com This could be exploited to design fluorescent probes for the detection of specific analytes or for imaging applications in biological systems.
Polymer Chemistry: this compound could serve as a monomer or a functional building block for the synthesis of novel polymers with tailored properties.
The table below summarizes the potential applications and the key molecular features that enable them:
| Application Area | Key Molecular Features | Rationale |
| Organic Electronics | Extended π-conjugation, tunable HOMO/LUMO levels | The aromatic systems of the indoline and nitrophenyl rings can facilitate charge transport. |
| Fluorescent Probes | Intrinsic fluorescence of the indole core, potential for photoinduced electron transfer | The nitro group can act as a quencher, allowing for "turn-on" fluorescence upon its transformation or removal. mdpi.com |
| Advanced Polymers | Bifunctional nature (reactive sites on both indoline and sulfonyl moieties) | Allows for incorporation into polymer chains to impart specific properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-((2-Nitrophenyl)sulfonyl)indoline, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via reductive amination of 5-nitroindoline followed by sulfonylation. For example, intermediate amines can react with sulfonyl chlorides (e.g., 2-nitrophenylsulfonyl chloride) in the presence of a base like DBU or DIPEA . Key steps include:
- Reductive amination : Use NaBH4 or catalytic hydrogenation to reduce nitro groups to amines.
- Sulfonylation : React the amine intermediate with sulfonyl chlorides under alkaline conditions (pH ~9-10) at 0–25°C for 4–12 hours.
- Purification : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or preparative HPLC for high-purity yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Confirm indoline ring substitution patterns (e.g., δ 2.49–2.82 ppm for CH/NH in indoline) and sulfonyl group coupling .
- FT-IR : Identify S=O stretches (~1350–1150 cm⁻¹) and N–S bonds (~900–600 cm⁻¹) .
- Mass Spectrometry (ESI+) : Validate molecular weight (e.g., m/z 304.32 for the parent compound) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing (monoclinic P21/n symmetry, a = 7.4701 Å, b = 23.6743 Å) for absolute configuration verification .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacological activity?
- Strategy : Introduce substituents at the indoline N-1 position or the sulfonyl phenyl ring. For example:
- N-1 Substitutions : Benzyl or fluorobenzyl groups improve receptor binding (e.g., RORγ agonism) .
- Sulfonyl Modifications : Replace 2-nitrophenyl with electron-deficient groups (e.g., 3-trifluoromethylphenyl) to enhance metabolic stability .
- Functionalization : Add pyridinylmethoxy groups at the indoline 6-position to modulate solubility and target affinity .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Troubleshooting :
- Solvent Effects : Ensure consistent deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to avoid chemical shift variability .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., incomplete sulfonylation or oxidation side products).
- Crystallographic Validation : Cross-check NMR assignments with X-ray structures to confirm substituent positions .
Q. What computational methods are suitable for predicting the reactivity of this compound derivatives?
- Approach :
- DFT Calculations : Model transition states for sulfonylation reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., RORγ ligand-binding domain) using AutoDock Vina or Schrödinger Suite .
- QSAR Models : Corporate electronic parameters (Hammett σ constants) to optimize substituent effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
